![molecular formula C12H11ClFNO2 B2669929 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone CAS No. 2034558-08-0](/img/structure/B2669929.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone” is a complex organic molecule. It contains a bicyclic structure (2.2.1) indicating two rings sharing two carbon atoms, with one ring containing 2 carbon atoms and the other containing 3 carbon atoms . The “2-Oxa-5-aza” part suggests the presence of an oxygen atom (Oxa) and a nitrogen atom (Aza) in the ring structure . The “5-yl(2-chloro-5-fluorophenyl)methanone” part indicates a methanone functional group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and various functional groups. Detailed structural analysis would require advanced techniques such as NMR, X-ray crystallography, or computational modeling .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions in the molecule. The methanone group might be susceptible to nucleophilic attack, while the halogen-substituted phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone:
Pharmaceutical Development
This compound is being explored for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders. Its unique bicyclic structure allows it to interact with various neurotransmitter systems, making it a candidate for treating conditions like depression, anxiety, and schizophrenia .
Neuroprotective Agents
Research indicates that derivatives of this compound may possess neuroprotective properties. These properties are crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to modulate neurotransmitter release and uptake is a key factor in its neuroprotective potential.
Antimicrobial Agents
The compound’s structure has shown promise in the development of new antimicrobial agents. Its ability to disrupt bacterial cell walls and inhibit enzyme activity makes it a potential candidate for treating bacterial infections . This application is particularly important in the face of rising antibiotic resistance.
Cancer Research
In oncology, this compound is being studied for its potential as an anti-cancer agent. Its ability to induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells is a significant focus of current research . This selective toxicity is crucial for developing effective cancer therapies with minimal side effects.
Synthetic Chemistry
The compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for the creation of a variety of complex molecules, which can be used in further chemical synthesis and drug development . This versatility makes it a useful tool for chemists working on novel compound synthesis.
Material Science
In material science, this compound is being investigated for its potential use in creating new polymers and materials with unique properties. Its stability and reactivity make it suitable for developing materials with specific mechanical and chemical characteristics . These materials could have applications in various industries, including electronics and aerospace.
Biochemical Research
The compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor in enzymatic reactions provides valuable insights into biochemical processes . This research can lead to the development of new biochemical assays and diagnostic tools.
Agricultural Chemistry
In agriculture, this compound is being explored for its potential as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests and weeds makes it a candidate for developing new agricultural chemicals . This application is particularly important for improving crop yields and reducing the environmental impact of traditional pesticides.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-5-fluorophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO2/c13-11-2-1-7(14)3-10(11)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEDQRLXQUVSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=C(C=CC(=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2669846.png)
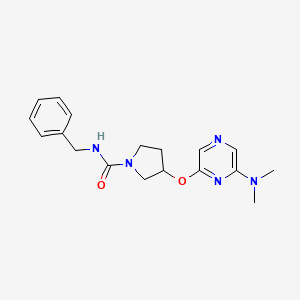
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2669849.png)
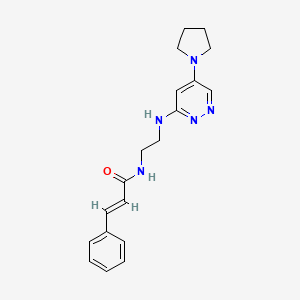
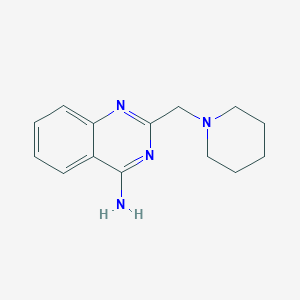
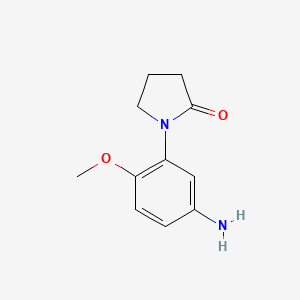
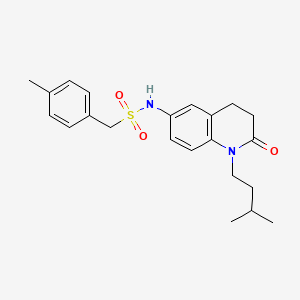
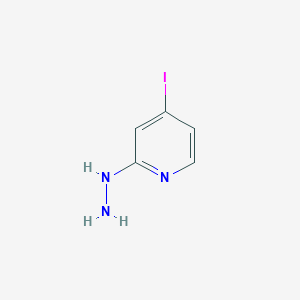

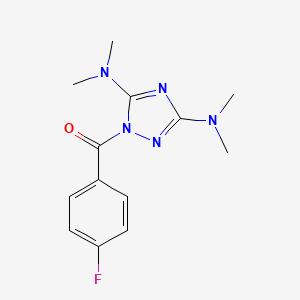
![Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2669859.png)

![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)